molecular formula C22H28NP B1244562 2-(DI-Tert-butylphosphino)-1-phenylindole CAS No. 740815-37-6

2-(DI-Tert-butylphosphino)-1-phenylindole

Cat. No.: B1244562
CAS No.: 740815-37-6
M. Wt: 337.4 g/mol
InChI Key: HDZRDZCQFYUOHE-UHFFFAOYSA-N
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Description

2-(DI-Tert-butylphosphino)-1-phenylindole is an organophosphorus compound that features a phosphine ligand attached to an indole ring. This compound is known for its utility in various catalytic processes, particularly in the field of organic synthesis. The presence of the phosphine group enhances its reactivity and makes it a valuable ligand in transition metal-catalyzed reactions.

Scientific Research Applications

2-(DI-Tert-butylphosphino)-1-phenylindole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and materials, including polymers and advanced materials.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause long-lasting harmful effects to aquatic life .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(DI-Tert-butylphosphino)-1-phenylindole plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of phosphine groups. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence the selectivity and efficiency of these reactions. For instance, it has been utilized in palladium-catalyzed cross-coupling reactions, where it interacts with palladium complexes to enhance reaction rates and yields .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it has been shown to alter gene expression profiles by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through its phosphine group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound has been shown to inhibit certain proteases by forming stable complexes with their active sites. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert conditions but can degrade when exposed to air or moisture. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal activity without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can influence metabolic flux by modulating the activity of key enzymes involved in biosynthetic and degradative pathways. For instance, it has been shown to affect the levels of certain metabolites by altering the activity of enzymes involved in their synthesis or breakdown .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that it can be actively transported into cells via specific transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, it can be targeted to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(DI-Tert-butylphosphino)-1-phenylindole typically involves the reaction of 1-phenylindole with di-tert-butylphosphine. The process can be carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. A common method involves the use of a palladium catalyst to facilitate the coupling reaction between the indole and the phosphine ligand.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The phosphine group in this compound can undergo oxidation to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions.

    Substitution: Nucleophiles such as halides or amines can be employed in the presence of a suitable catalyst.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used under inert atmosphere conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted indole derivatives.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Comparison with Similar Compounds

  • 2-(DI-Tert-butylphosphino)biphenyl
  • 2-(DI-Tert-butylphosphino)-2’,4’,6’-triisopropylbiphenyl
  • 2-(DI-Tert-butylphosphino)-1,1’-biphenyl

Uniqueness: 2-(DI-Tert-butylphosphino)-1-phenylindole is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties compared to other phosphine ligands. This uniqueness makes it particularly effective in certain catalytic processes where other ligands may not perform as well.

Properties

IUPAC Name

ditert-butyl-(1-phenylindol-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NP/c1-21(2,3)24(22(4,5)6)20-16-17-12-10-11-15-19(17)23(20)18-13-8-7-9-14-18/h7-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZRDZCQFYUOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457771
Record name 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740815-37-6
Record name 2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740815-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[Bis(2-methyl-2-propanyl)phosphino]-1-phenyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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